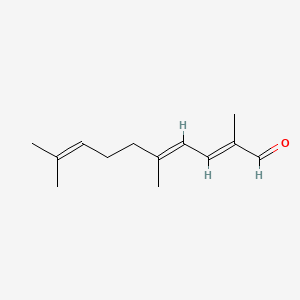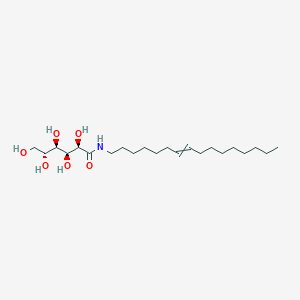
D-Gluconamide, N-7-hexadecen-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadec-7-en-1-yl-D-gluconamide: is a chemical compound with the molecular formula C22H43NO6 and a molecular weight of 417.58 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadec-7-en-1-yl-D-gluconamide typically involves the reaction of D-gluconic acid with N-hexadec-7-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of N-Hexadec-7-en-1-yl-D-gluconamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadec-7-en-1-yl-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
N-Hexadec-7-en-1-yl-D-gluconamide has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in cell membrane studies and interactions.
Medicine: Explored for its potential as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-Hexadec-7-en-1-yl-D-gluconamide involves its interaction with cell membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active compounds across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexadecyl-D-gluconamide: Similar structure but lacks the double bond in the aliphatic chain.
N-Octadecyl-D-gluconamide: Longer aliphatic chain compared to N-Hexadec-7-en-1-yl-D-gluconamide.
N-Dodecyl-D-gluconamide: Shorter aliphatic chain compared to N-Hexadec-7-en-1-yl-D-gluconamide.
Uniqueness
N-Hexadec-7-en-1-yl-D-gluconamide is unique due to the presence of a double bond in the aliphatic chain, which can influence its chemical reactivity and interaction with biological membranes. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Eigenschaften
CAS-Nummer |
94070-88-9 |
|---|---|
Molekularformel |
C22H43NO6 |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-N-hexadec-7-enyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C22H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h9-10,18-21,24-28H,2-8,11-17H2,1H3,(H,23,29)/t18-,19-,20+,21-/m1/s1 |
InChI-Schlüssel |
QEUIGPGHVGGFQM-MXEMCNAFSA-N |
Isomerische SMILES |
CCCCCCCCC=CCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




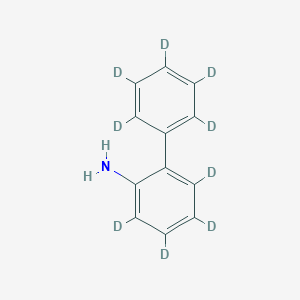

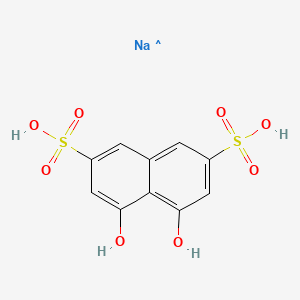
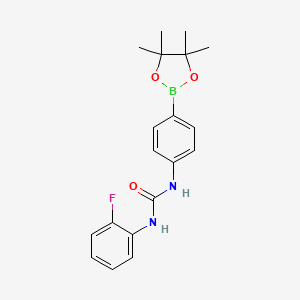

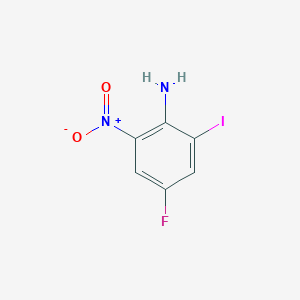

![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
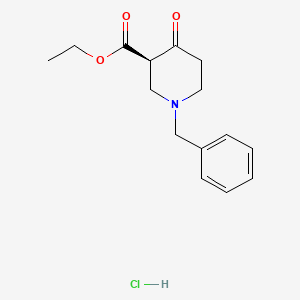
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
